molecular formula C16H11NO5 B5544281 methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate CAS No. 35019-69-3

methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate

Cat. No. B5544281
CAS RN: 35019-69-3
M. Wt: 297.26 g/mol
InChI Key: LDZBEDYOKLEJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate and related compounds involves palladium-catalyzed oxidative aminocarbonylation reactions. This process shows significant stereoselectivity, forming Z isomers preferentially or exclusively, established by X-ray diffraction analysis. The method provides a pathway for creating complex organic compounds from simpler ones through a controlled sequence of reactions (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structures of compounds related to methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate have been determined using X-ray crystallography and NMR correlation spectroscopy. This provides insights into the arrangement of atoms within the molecule and its electronic environment, aiding in understanding the molecule's reactivity and interactions (Sakhautdinov et al., 2013).

Chemical Reactions and Properties

The chemical behavior, such as esterification and polymerization reactions, is significant for understanding the reactivity of methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate. These reactions are foundational for its applications in creating new materials and pharmaceutical formulations (Howarth & Harris, 1968).

Physical Properties Analysis

Investigating the physical properties such as melting point, solubility, and crystalline form is crucial for the material's application in various industries. The polymorphism of related compounds like methyl paraben reveals different structural forms that can exist under varying conditions, influencing the material's stability and bioavailability (Gelbrich et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the compound's utility in synthesis and its behavior in biological environments. Studies like those on the esterification of related benzoic acids provide insight into the compound's chemical behavior and potential reactivity patterns (Derkach et al., 2014).

Scientific Research Applications

Structural and Theoretical Analysis

Methyl 4-hydroxybenzoate, commonly known as methyl paraben, has been studied for its antimicrobial properties, commonly used in cosmetics, personal-care products, and as a food preservative. A study analyzed the single crystal X-ray structure of methyl 4-hydroxybenzoate at 120 K, revealing a 3D framework formed via extensive intermolecular hydrogen bonding. Hirshfeld surface analysis determined the intermolecular interactions and the crystal packing. Computational calculations were performed using quantum mechanical methods to correlate experimental and computed vibrational spectra, indicating the molecular determinants underlying its known pharmaceutical activity (Sharfalddin et al., 2020).

Phytochemical Discovery

Research identified methyl 4-(geranyloxy)-3-hydroxybenzoate from the New Zealand liverwort Trichocolea hatcheri, alongside four new related 3-hydroxybenzoates with various double bond arrangements, highlighting the compound's presence in nature and potential biological significance (Baek et al., 1998).

Antioxidant Activity Study

A study on novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, including methyl 4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds, explored their in vitro antioxidant activities. These activities were assessed through reducing power, free radical scavenging, and metal chelating activity, compared to standard antioxidants, demonstrating the compound's potential in antioxidant applications (Yüksek et al., 2015).

Supramolecular Dendrimers Design

Research into the design and synthesis of spherical supramolecular dendrimers utilized methyl 3,4,5-trishydroxybenzoate as a base, demonstrating a novel approach to creating materials with unique liquid-crystalline properties. This study provides insights into the compound's application in advanced material science (Balagurusamy et al., 1997).

Neuroprotective Effects Study

Methyl 3,4-dihydroxybenzoate (MDHB) was investigated for its neuroprotective effects against oxidative damage in human neuroblastoma cells. This research provides evidence of MDHB's potential in mitigating oxidative stress and inhibiting apoptosis, indicating its therapeutic potential in neuroprotection (Cai et al., 2016).

properties

IUPAC Name

methyl 4-(1,3-dioxoisoindol-2-yl)-2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-22-16(21)12-7-6-9(8-13(12)18)17-14(19)10-4-2-3-5-11(10)15(17)20/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZBEDYOKLEJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301163531
Record name Methyl 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate

CAS RN

35019-69-3
Record name Methyl 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35019-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.